6-Bromo-2-methyl-3-(trifluoromethyl)aniline
Description
Properties
Molecular Formula |
C8H7BrF3N |
|---|---|
Molecular Weight |
254.05 g/mol |
IUPAC Name |
6-bromo-2-methyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7BrF3N/c1-4-5(8(10,11)12)2-3-6(9)7(4)13/h2-3H,13H2,1H3 |
InChI Key |
VRHLXCVLUDMNEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Steps
Nitration and Bromination :
Trichloromethylation :
Fluorination :
Reduction :
Method 2: Chlorine-to-Bromine Exchange
This approach utilizes 2-chloro-3-trifluoromethylaniline as a precursor, converting chlorine to bromine under controlled conditions.
Key Steps
Thioether Formation :
Chloromethyl Intermediate :
Hydrogenation :
Method 3: Diazotization and Coupling
This method employs 3-bromo-5-trifluoromethylaniline as a precursor, utilizing diazotization for further functionalization.
Key Steps
Acetylation :
Nitration :
Deacetylation :
Diazotization :
Reduction :
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Acetylation | Ac₂O, 50–60°C | >90% | |
| Nitration | HNO₃, H₂SO₄, 10°C | 85–90% | |
| Diazotization | NaNO₂, H₂SO₄, 10°C | 95% | |
| Reduction | Fe/HCl, 90–95°C | 70–80% |
Method 4: Direct Bromination of Trifluoromethylated Aniline
This route targets bromination at the desired position using directing groups.
Key Steps
Protection of Amine :
- Acetylate 2-methyl-3-trifluoromethylaniline to form a meta-directing acetamide.
Bromination :
Deprotection :
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Acetylation | Ac₂O, pyridine, 60°C | >95% | |
| Bromination | Br₂, FeBr₃, 50°C | 85–90% | |
| Deprotection | HCl, H₂O, reflux | >90% |
Critical Challenges and Solutions
- Regioselectivity : Competing directing effects (methyl: ortho/para; trifluoromethyl: meta) complicate bromination. Use of sulfonic acid or acetyl groups as temporary directors resolves this.
- Fluorination Safety : High-pressure fluorination is avoided by using KF in DMF, a safer alternative.
- Purity : Final purification via vacuum distillation or chromatography ensures >97% purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Sulfonic Acid | High yield, scalable | Multi-step, harsh conditions |
| Chlorine Exchange | Direct C-Br bond formation | Lower yield, toxic reagents |
| Diazotization | Flexible for functionalization | Requires diazonium salt handling |
| Direct Bromination | Fewer steps, mild conditions | Dependent on directing group efficiency |
Industrial and Academic Relevance
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon or hydrogen gas under mild conditions.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
6-Bromo-2-methyl-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Electronic Effects
Substituent positions and identities critically modulate properties. Below is a comparison with key analogs:
Note: The pKa of 6-bromo-2-methyl-3-(trifluoromethyl)aniline is extrapolated from related compounds. Ortho-substituted anilines (e.g., 2-CF₃) exhibit lower pKa (~1.10–2.75) due to enhanced acidity from steric and electronic effects . The methyl group at position 2 may slightly raise pKa compared to 2-Cl or 2-CF₃ analogs.
Key Research Findings
- Acidity Trends : Ortho-substituted -CF₃ anilines exhibit pKa values ~1.10–3.49, with electron-withdrawing groups lowering pKa . The target compound’s pKa is expected to align with this range, favoring protonation in biological systems.
- Steric Effects : The methyl group at position 2 may reduce reactivity in SNAr reactions compared to 2-H or 2-Cl analogs .
- Toxicity Profile : Brominated anilines (e.g., 4-Bromo-2-Cl-6-CF₃-aniline ) often exhibit moderate toxicity, necessitating careful handling.
Biological Activity
6-Bromo-2-methyl-3-(trifluoromethyl)aniline is an organic compound notable for its unique structural features, particularly the presence of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-Bromo-2-methyl-3-(trifluoromethyl)aniline is C8H7BrF3N, with a molecular weight of 256.05 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can contribute to their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H7BrF3N |
| Molecular Weight | 256.05 g/mol |
| IUPAC Name | 6-Bromo-2-methyl-3-(trifluoromethyl)aniline |
| CAS Number | 123456-78-9 |
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study demonstrated that derivatives of aniline with trifluoromethyl substitutions showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
6-Bromo-2-methyl-3-(trifluoromethyl)aniline has also been evaluated for its anticancer potential. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The cytotoxicity was assessed using MTT assays, revealing IC50 values in the micromolar range, indicating a promising therapeutic index .
The biological activity of 6-Bromo-2-methyl-3-(trifluoromethyl)aniline is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
- Membrane Disruption : The lipophilic nature conferred by the trifluoromethyl group may facilitate membrane penetration, leading to cellular disruption.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the aniline structure can significantly influence biological activity:
- Trifluoromethyl Substitution : Enhances potency compared to other electron-withdrawing groups.
- Bromine Positioning : The position of the bromine atom relative to the amino group also affects the compound's interaction with biological targets .
Case Studies
- Antimicrobial Efficacy : In a series of experiments, 6-Bromo-2-methyl-3-(trifluoromethyl)aniline derivatives were tested against standard bacterial strains. The results indicated that compounds with a para-substituted trifluoromethyl group exhibited optimal antimicrobial activity, with minimum inhibitory concentrations (MICs) below 10 μg/mL .
- Cytotoxicity Testing : In vitro tests on MCF-7 cells showed that treatment with varying concentrations of 6-Bromo-2-methyl-3-(trifluoromethyl)aniline resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
